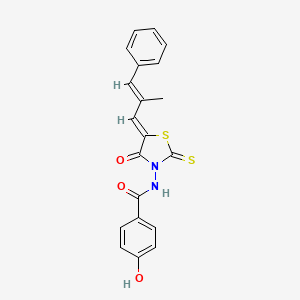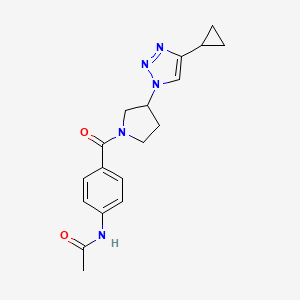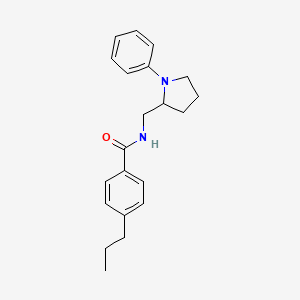
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide is a compound that can be inferred to have a complex molecular structure based on the related compounds studied in the provided papers. While the exact details of this compound are not directly discussed, we can draw parallels from similar benzamide derivatives that have been synthesized and characterized in various studies. These compounds often exhibit interesting pharmacological properties and are subject to detailed structural and activity analysis.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves multi-step reactions, starting with the appropriate benzoic acid or benzoyl chloride derivative reacting with amines or alcohols. For instance, the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides involved the preparation of ligands and studying their structure-activity relationships . Similarly, the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides was achieved using a one-pot three-component synthesis in an ionic liquid medium . These methods highlight the versatility and creativity in the synthesis of benzamide derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs with monoclinic systems . Molecular modeling and crystallographic studies have also been conducted on N-phenylbenzamide anticonvulsants, showing that active compounds adopt a consistent conformation facilitating hydrogen bonding . These studies provide insights into the molecular conformations that could be expected for N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's reactivity in further chemical transformations. The study of N,N-dialkylaminobenzamides and their structural analogs provided insights into the barriers to rotation around certain bonds, which is a key aspect of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For example, the vibrational analysis and theoretical DFT investigations of a pyrimidine-substituted benzamide provided detailed information on the compound's conformational flexibility and potential energy distribution . The reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides was investigated, showing the influence of molecular structure on chromatographic behavior . These studies suggest that N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide would also have unique physical and chemical properties that could be elucidated through similar analytical techniques.
Applications De Recherche Scientifique
Synthetic Opioid Research
- This compound is relevant in the study of synthetic opioids, which are alternatives to opium-based derivatives. Their systematic evaluation aims to identify compounds with a favorable side-effect profile, including reduced dependence and abuse potential. This area of research is essential for drug development and understanding the challenges posed by new psychoactive substances (NPS) (Elliott, Brandt, & Smith, 2016).
Cancer Treatment Development
- Research has focused on structure-activity relationship analysis of similar compounds, leading to the discovery of potential anticancer agents. One such compound, AZD4877, was identified for its biochemical potency and suitability for clinical development in treating cancer (Theoclitou et al., 2011).
Antimicrobial Agents
- Synthesis and antimicrobial screening of compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide have shown potential in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical and Biomedical Research
- The study of arylphenylpyrrolidinylmethylphenoxybenzamides, compounds with similarities to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide, has led to the discovery of high-affinity and selective ligands for κ opioid receptors. This research is significant in developing new pharmaceuticals (Mitch et al., 2011).
Neuropharmacology
- Research into N-(1-benzylpyrrolidin-3-yl)arylbenzamides has led to the identification of potent ligands selective for human dopamine D4 receptors, which is crucial in understanding and treating neurological disorders (Egle et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-7-17-11-13-18(14-12-17)21(24)22-16-20-10-6-15-23(20)19-8-4-3-5-9-19/h3-5,8-9,11-14,20H,2,6-7,10,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQBZAFQJJYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

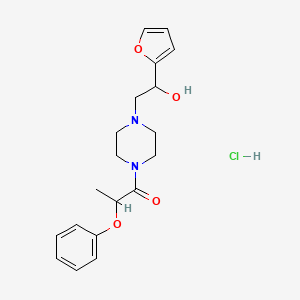
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)
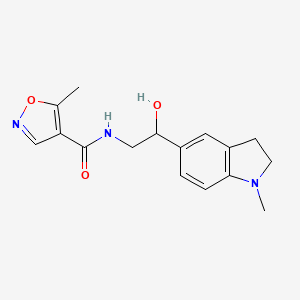
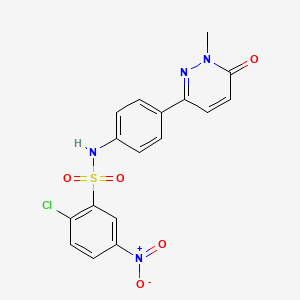
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)
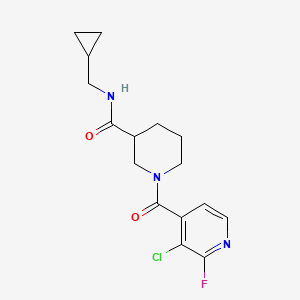
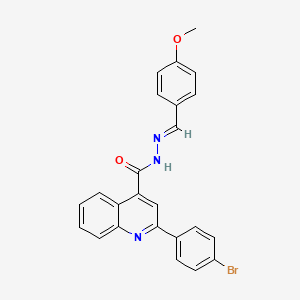
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)
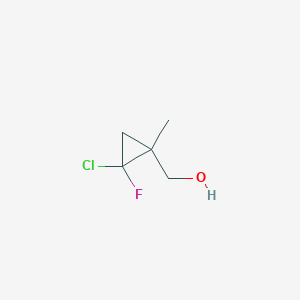
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)
